molecular formula C13H16ClN3O3S B6749878 N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B6749878
M. Wt: 329.80 g/mol
InChI Key: QSRAQOVIWYNEGA-UHFFFAOYSA-N
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Description

N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloro-hydroxyphenyl group, an ethyl group, and a dimethylpyrazole sulfonamide moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the chloro-hydroxyphenyl precursor, which is then reacted with ethyl and dimethylpyrazole intermediates under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl-substituted compounds, and various substituted sulfonamides, each with distinct chemical and biological properties.

Scientific Research Applications

N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The pathways involved often include signal transduction mechanisms and metabolic processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide
  • N-(2-chloro-6-hydroxyphenyl)-6-oxopiperidine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-(2-chloro-6-hydroxyphenyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3S/c1-4-17-9(3)13(8(2)15-17)21(19,20)16-12-10(14)6-5-7-11(12)18/h5-7,16,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRAQOVIWYNEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=C(C=CC=C2Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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